Deoxycytidine-diphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N3O10P2-3 |
|---|---|
Molecular Weight |
384.15 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17)/p-3/t5-,6+,8+/m0/s1 |
InChI Key |
FTDHDKPUHBLBTL-SHYZEUOFSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
I Am Ready to Generate the Outline.1. Deoxycytidine Diphosphate in Deoxynucleotide Biosynthesis and Metabolism
De Novo Biosynthetic Pathways of Deoxycytidine-diphosphate
The de novo synthesis of dCDP is a fundamental process for generating the building blocks of DNA. This pathway primarily relies on the enzymatic reduction of cytidine (B196190) diphosphate (B83284) (CDP).
The key enzyme responsible for the de novo synthesis of dCDP is ribonucleotide reductase (RNR). frontiersin.orgwikipedia.org RNR catalyzes the reduction of the 2'-hydroxyl group on the ribose sugar of ribonucleoside diphosphates, including CDP, to form their corresponding deoxyribonucleoside diphosphates. wikipedia.orgyoutube.com This reaction is a critical rate-limiting step in DNA synthesis. diva-portal.org
| Effector Molecule | Binding Site | Effect on RNR Activity | Favored Substrate Reduction |
| ATP | Activity Site | Activation | CDP, UDP |
| dATP | Activity Site | Inhibition | - |
| ATP/dATP | Specificity Site | Modulation | CDP, UDP |
| dTTP | Specificity Site | Modulation | GDP |
| dGTP | Specificity Site | Modulation | ADP |
This table summarizes the allosteric regulation of Class Ia Ribonucleotide Reductase.
The efficiency of dCDP synthesis via the de novo pathway is intrinsically linked to the availability of its precursor, cytidine diphosphate (CDP). The intracellular pools of ribonucleotides are generally much larger than those of deoxynucleotides, providing a ready supply for RNR-mediated reduction. The regulation of enzymes involved in the upstream synthesis of pyrimidine (B1678525) ribonucleotides, such as CTP synthase, also plays a role in maintaining the CDP pool. researchgate.net The intricate balance between the synthesis and consumption of CDP ensures that RNR has adequate substrate to produce dCDP as required by the cell for DNA replication and repair. frontiersin.org
Ribonucleotide Reductase-Mediated Cytidine Diphosphate Reduction to this compound
Deoxycytidine Salvage Pathways and this compound Formation
In addition to de novo synthesis, cells can produce dCDP through salvage pathways, which recycle deoxycytidine derived from the breakdown of DNA. pnas.org This pathway is particularly important in certain cell types and under specific physiological conditions. pnas.orgcolab.ws
The initial and rate-limiting step in the salvage of deoxycytidine is its phosphorylation to deoxycytidine monophosphate (dCMP) by the enzyme deoxycytidine kinase (dCK). nih.govwikipedia.org dCK is a crucial enzyme with broad substrate specificity, capable of phosphorylating deoxycytidine, deoxyadenosine (B7792050), and deoxyguanosine. pnas.orgcolab.ws The activity of dCK is essential for providing deoxynucleoside triphosphates for DNA synthesis and repair, especially in lymphoid cells where it is highly expressed. colab.wsnih.gov The expression and activity of dCK can be influenced by the cell cycle and in response to DNA damage. nih.govcore.ac.uk
Once formed, dCMP is in equilibrium with dCDP through the action of (d)CMP kinase, also known as UMP-CMP kinase. nih.govcreative-enzymes.com This enzyme catalyzes the reversible phosphorylation of dCMP to dCDP, utilizing ATP as the phosphate (B84403) donor. creative-enzymes.com The direction of this reaction can be influenced by the cellular concentrations of ATP and the subsequent metabolic steps that consume dCDP. nih.gov For instance, a high concentration of ATP can drive the reaction towards dCDP formation. nih.gov The interconversion between dCMP and dCDP ensures a dynamic and responsive pool of these intermediates, allowing the cell to efficiently channel precursors towards DNA synthesis. pnas.orgnih.gov
Deoxycytidine Kinase Activity in Salvage Pathways
Downstream Metabolic Fates of this compound
Following its synthesis, dCDP can be directed towards several metabolic pathways, ultimately leading to its incorporation into DNA or conversion into other essential deoxynucleotides.
The primary fate of dCDP is its phosphorylation to deoxycytidine triphosphate (dCTP) by the enzyme nucleoside diphosphate kinase. nih.govhmdb.ca dCTP is one of the four deoxynucleoside triphosphates that are the direct precursors for DNA polymerase during replication and repair.
In some organisms and under certain conditions, dCDP can be a precursor for the synthesis of thymidylate (dTMP), a key component of DNA. One pathway involves the conversion of dCDP to dCMP, which is then deaminated by dCMP deaminase to form deoxyuridine monophosphate (dUMP). researchgate.net Subsequently, dUMP is methylated by thymidylate synthase to produce dTMP. Another route involves the deamination of deoxycytidine nucleotides at the diphosphate or triphosphate level to produce deoxyuridine nucleotides. mdmlab.frresearchgate.net For example, dCTP can be deaminated to dUTP, which is then hydrolyzed to dUMP. nih.gov The relative contribution of these pathways can vary between different organisms and cell types. nih.govplos.org
In certain metabolic contexts, dCDP can also be utilized in the synthesis of deoxyliponucleotides, such as dCDP-choline. nih.gov
Phosphorylation to Deoxycytidine Triphosphate by Nucleoside Diphosphate Kinases
The final step in the formation of the direct DNA precursor, deoxycytidine triphosphate (dCTP), is the phosphorylation of dCDP. This reaction is predominantly catalyzed by a family of ubiquitously expressed enzymes known as Nucleoside Diphosphate Kinases (NDPKs or NDKs). nih.govresearchgate.net NDPKs are considered housekeeping enzymes essential for maintaining the cellular balance of both ribonucleoside and deoxyribonucleoside triphosphates. nih.govresearchgate.net
The reaction involves the reversible transfer of a terminal (gamma) phosphate group from a nucleoside triphosphate (NTP), most commonly Adenosine (B11128) triphosphate (ATP), to the deoxynucleoside diphosphate (dNDP) substrate. researchgate.netwikipedia.orgmsu.ru
The general reaction is: dCDP + ATP ⇌ dCTP + ADP
NDPKs exhibit broad substrate specificity, phosphorylating both purine (B94841) and pyrimidine deoxyribonucleoside diphosphates. nih.govresearchgate.net The catalytic process follows a ping-pong mechanism, where the enzyme is first autophosphorylated by the phosphate donor (e.g., ATP) on a conserved histidine residue in the active site, forming a high-energy phosphoenzyme intermediate. researchgate.net Subsequently, the phosphate group is transferred from the enzyme to the acceptor molecule, dCDP, to generate dCTP. researchgate.net In humans, several NDPK isoforms exist (encoded by the NME genes), with major roles in synthesizing NTPs. hmdb.ca For instance, NME2 plays a significant role in synthesizing nucleoside triphosphates other than ATP. hmdb.ca Additionally, other enzymes, such as pyruvate (B1213749) kinases, can catalyze the phosphorylation of (d)NDPs using phosphoenolpyruvate (B93156) as the phosphoryl donor. nih.gov
Table 1: Enzymes Involved in the Phosphorylation of dCDP
| Enzyme Family | Gene Example (Human) | Substrates | Products | Catalytic Mechanism |
| Nucleoside Diphosphate Kinase (NDPK) | NME2 | dCDP, ATP (donor) | dCTP, ADP (product) | Ping-pong mechanism via a phosphohistidine (B1677714) intermediate. hmdb.caresearchgate.net |
| Pyruvate Kinase | PKM, PKLR | dCDP, Phosphoenolpyruvate (donor) | dCTP, Pyruvate (product) | Direct phosphate transfer. nih.gov |
Conversion to Deoxyuridine Monophosphate Pathway Intermediates
Deoxycytidine diphosphate is a key precursor in the pathways that produce deoxyuridine monophosphate (dUMP), the direct substrate for the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA. peoi.netcolumbia.edu This conversion underscores the metabolic link between cytosine and thymine (B56734) deoxynucleotide pools. There are multiple routes by which dCDP can be channeled toward dUMP production.
A primary pathway proceeds through the following steps:
Dephosphorylation of dCDP: dCDP is first hydrolyzed to deoxycytidine monophosphate (dCMP).
Deamination of dCMP: The enzyme dCMP deaminase catalyzes the removal of an amino group from dCMP, converting it to dUMP. nih.govcolumbia.edu
This dCMP deaminase pathway is a common route for dUMP synthesis in many organisms. researchgate.net The activity of dCMP deaminase is subject to allosteric regulation, being activated by dCTP and feedback-inhibited by deoxythymidine triphosphate (dTTP), which helps to balance the pyrimidine nucleotide pools. columbia.edu
An alternative, though less direct, route involves the initial phosphorylation of dCDP to dCTP. The dCTP can then be deaminated by the enzyme dCTP deaminase to form deoxyuridine triphosphate (dUTP). nih.gov Subsequently, the enzyme dUTPase hydrolyzes dUTP to dUMP and pyrophosphate. peoi.netnih.gov This pathway not only contributes to dUMP synthesis but also plays a crucial role in preventing the erroneous incorporation of uracil (B121893) into DNA by keeping cellular dUTP levels low. peoi.netbaseclick.eu
Table 2: Metabolic Pathways from dCDP to dUMP
| Pathway | Starting Intermediate | Key Enzymes | Final Product | Regulatory Notes |
| dCMP Deaminase Pathway | dCDP | 1. Nucleotidase (unspecified) 2. dCMP deaminase | dUMP | dCMP deaminase is allosterically activated by dCTP and inhibited by dTTP. columbia.edu |
| dCTP Deaminase Pathway | dCDP | 1. Nucleoside Diphosphate Kinase 2. dCTP deaminase 3. dUTPase | dUMP | This pathway prevents dUTP accumulation and its incorporation into DNA. peoi.netnih.gov |
Integration into Cellular Deoxynucleotide Triphosphate Pools
Ribonucleotide reductase (RNR), the enzyme that produces dCDP from CDP, is the rate-limiting step for the entire de novo dNTP synthesis pathway. nih.govresearchgate.net Its activity is exquisitely controlled by the binding of various NTPs and dNTPs to its two allosteric sites: an activity site and a specificity site. nih.govoup.com
Specificity Site: The binding of different dNTPs (or ATP) to this site alters the enzyme's substrate preference, ensuring a balanced output of the four dNDPs. For example, ATP binding stimulates the reduction of pyrimidine ribonucleotides (CDP and UDP), while dTTP binding promotes the reduction of GDP. columbia.eduoup.com
The dCTP produced from dCDP is not just a building block for DNA but also an important allosteric effector. It activates dCMP deaminase, promoting the synthesis of dUMP and subsequently dTTP, a feed-forward mechanism. columbia.edu Conversely, high levels of dTTP inhibit dCMP deaminase, creating a negative feedback loop that prevents the overproduction of thymine nucleotides. columbia.edu These intricate feedback and feed-forward loops ensure that the pyrimidine dNTP pools (dCTP and dTTP) are maintained in a proper ratio, which is crucial for the fidelity of DNA replication. nih.gov Studies have shown that disruptions in the dCTP/dTTP ratio can negatively affect DNA replication dynamics. nih.gov Therefore, the metabolic fate of dCDP is a central element in the homeostatic control of the entire dNTP pool. nih.govoregonstate.edu
Enzymatic Regulation and Molecular Interactions of Deoxycytidine Diphosphate Metabolism
Ribonucleotide Reductase Allosteric Regulation by Nucleotides
Ribonucleotide reductase is a paradigm of allosteric regulation, with its activity and substrate specificity being finely tuned by the binding of nucleotide effectors to distinct regulatory sites. elifesciences.orgnih.gov This ensures that the production of dNTPs is exquisitely sensitive to the cell's metabolic state, preventing the mutagenic consequences of imbalanced dNTP pools. nih.gov The enzyme is composed of two subunits, α and β. The α subunit (also known as R1 in prokaryotes) contains the catalytic site and two allosteric sites: the activity site and the specificity site. The β subunit (or R2) houses a tyrosyl radical essential for the catalytic process. acs.orgfrontiersin.org
ATP and dATP Binding Site Interactions
The binding of ATP and dATP to the same site, despite their subtle structural difference (a single hydroxyl group), elicits dramatic and opposing effects on RNR's quaternary structure and activity. acs.org In many class Ia RNRs, including the human enzyme, dATP binding to the activity site promotes the formation of inactive oligomeric rings, such as hexamers (α6). nih.govacs.org These higher-order structures are thought to restrict the interaction between the α and β subunits, thereby preventing the radical transfer necessary for catalysis. nih.govnih.gov In contrast, ATP binding tends to favor the active monomeric or dimeric forms of the enzyme. acs.orgbiorxiv.org
Structural studies have provided insights into the molecular basis of this differential regulation. In E. coli RNR, dATP binding to the cone domain induces a conformational change that creates a binding surface for the β subunit, leading to an inactive complex. nih.gov When ATP displaces dATP, this interface is dismantled, restoring enzyme activity. nih.gov Interestingly, in some bacterial RNRs, the restoration of activity by ATP requires the binding of two ATP molecules to the cone domain. nih.gov
Table 1: Allosteric Regulation of Ribonucleotide Reductase by ATP and dATP
| Effector | Binding Site | Effect on Enzyme Activity | Quaternary Structure Promoted (in many Class Ia RNRs) |
| ATP | Activity Site (a-site) | Activation | Active monomers/dimers |
| dATP | Activity Site (a-site) | Inhibition | Inactive hexamers (α6) or other oligomers |
Specificity Site Regulation and Substrate Preferences
The general rules of specificity are largely conserved across different classes of RNRs:
ATP or dATP binding to the specificity site promotes the reduction of the pyrimidine (B1678525) substrates, cytidine (B196190) diphosphate (B83284) (CDP) and uridine (B1682114) diphosphate (UDP). acs.orgnih.gov
Thymidine (B127349) triphosphate (TTP) binding favors the reduction of guanosine (B1672433) diphosphate (GDP). acs.orgnih.gov
Deoxyguanosine triphosphate (dGTP) binding promotes the reduction of adenosine (B11128) diphosphate (ADP). acs.orgnih.gov
This intricate cross-talk between the specificity site and the catalytic site is mediated by conformational changes. nih.gov X-ray crystallography studies of E. coli RNR have revealed how the enzyme "reads" the base of the effector molecule and transmits this information to the active site through a network of hydrogen bonds, thereby altering its shape to accommodate the preferred substrate. nih.govnih.gov A key structural element in this communication is a polypeptide stretch known as loop 2, which spans the specificity and catalytic sites and plays a crucial role in conferring specificity. pnas.org
Table 2: Substrate Specificity Regulation of Ribonucleotide Reductase
| Effector Bound to Specificity Site | Preferred Substrate | Product |
| ATP or dATP | CDP, UDP | dCDP, dUDP |
| TTP | GDP | dGDP |
| dGTP | ADP | dADP |
Mechanism-Based Inhibition Studies Involving Deoxycytidine-diphosphate Analogs
The critical role of RNR in DNA synthesis makes it an attractive target for anticancer drugs. acs.orgpnas.org A number of deoxycytidine analogs have been developed as mechanism-based inhibitors of RNR. These compounds, upon conversion to their diphosphate forms, act as fraudulent substrates that inactivate the enzyme.
For example, gemcitabine (B846) (dFdC), after intracellular phosphorylation to its diphosphate form (dFdCDP), is a potent mechanism-based inhibitor of RNR. pnas.orgwikipedia.org It acts as a substoichiometric inhibitor, meaning that less than one molecule of the inhibitor per enzyme molecule is required for inactivation. pnas.org Another example is (E)-2'-fluoromethylene-2'-deoxycytidine-5'-diphosphate (FMCDP), which is a time-dependent inactivator of RNR. nih.gov The mechanism of inhibition often involves the generation of a reactive intermediate at the active site that leads to the destruction of the essential tyrosyl radical or covalent modification of an active site residue, thereby irreversibly inactivating the enzyme. nih.govaacrjournals.org Theoretical studies on FMCDP suggest that a cysteine residue, likely C439 in E. coli RNR, is the target of covalent modification. nih.gov
These inhibitors exploit the catalytic mechanism of RNR to achieve their inhibitory effect. Their study provides valuable information about the enzyme's active site chemistry and has led to the development of clinically effective cancer therapies. pnas.orgtandfonline.com
Kinetic Mechanisms of this compound Converting Enzymes
The rates of dCDP synthesis and its subsequent conversion to dCTP are governed by the kinetic properties of the enzymes involved, primarily ribonucleotide reductase and nucleoside diphosphate kinases.
Kinetic Characterization of Ribonucleotide Reductase
The kinetic mechanism of RNR is complex, involving allosteric regulation, subunit interactions, and long-range radical transfer. nih.govpnas.org Steady-state kinetic analyses of E. coli RNR have shown that the turnover number for dCDP formation can range from 2 to 14 s⁻¹ under typical assay conditions. nih.gov
The catalytic cycle involves the transfer of a radical from the β subunit to the α subunit over a distance of about 35 Å. acs.org Kinetic models have been developed to describe this reversible radical transfer process, which involves a specific pathway of tyrosine and cysteine residues. nih.govpnas.org
Enzyme Kinetics of Nucleoside Diphosphate Kinases
Once dCDP is formed by RNR, it is rapidly phosphorylated to dCTP by nucleoside diphosphate kinases (NDPKs). wwu.edu These enzymes are generally not substrate-specific and catalyze the reversible transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (NTP), typically ATP, to a nucleoside diphosphate (NDP). wikipedia.orgnih.gov
NDPKs operate through a "ping-pong" kinetic mechanism. wikipedia.orgrroij.com This two-step process involves the phosphorylation of a histidine residue in the enzyme's active site by the NTP donor, forming a high-energy phosphohistidine (B1677714) intermediate. wikipedia.org In the second step, the phosphoryl group is transferred from the modified enzyme to the NDP acceptor. wikipedia.org
The general reaction is: NTP + Enzyme ⇌ NDP + Enzyme-P Enzyme-P + dCDP ⇌ Enzyme + dCTP
Kinetic studies of human erythrocyte NDPK have shown that the apparent Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are dependent on the concentrations of both the phosphate donor and acceptor substrates. rroij.comrroij.com Product inhibition studies are consistent with the ping-pong mechanism. For instance, increasing concentrations of dATP (a product) can inhibit the reaction by competing with the substrate for binding to the enzyme. rroij.comrroij.com NDPKs are generally efficient enzymes, ensuring that dCDP is quickly converted to dCTP, thus maintaining the forward flux of the DNA precursor synthesis pathway.
Deoxycytidine Kinase Kinetic Properties and Substrate Specificity
Deoxycytidine kinase (dCK) is a crucial enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides. wikipedia.org Its primary physiological function is to catalyze the conversion of deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) into their respective monophosphate forms (dCMP, dAMP, and dGMP). nih.govuniprot.org This reaction is typically the rate-limiting step in the pathway that provides deoxynucleoside triphosphates for DNA synthesis. wikipedia.org
The kinetic properties of human dCK have been extensively studied. The enzyme's activity has an absolute requirement for a magnesium-ATP complex (MgATP2-), which serves as the true substrate for the phosphorylation reaction. nih.gov Optimal enzymatic activity is observed at a pH range of 6.5-7.0 with a 1:1 ratio of Mg2+ to ATP. nih.gov High concentrations of either free Mg2+ or free ATP can inhibit the enzyme's function. nih.gov The reaction mechanism is consistent with a rapid equilibrium random Bi Bi model, where the enzyme can bind to either the phosphate donor (like ATP) or the nucleoside acceptor independently, forming a ternary complex before catalysis occurs. nih.gov
Feedback inhibition is a key regulatory mechanism for dCK. The end-product of the pathway, deoxycytidine triphosphate (dCTP), is a potent competitive inhibitor with respect to deoxycytidine and a non-competitive inhibitor concerning ATP. nih.gov This regulation helps maintain a balanced pool of deoxynucleotides. The immediate product, deoxycytidine monophosphate (dCMP), also acts as a competitive inhibitor against both deoxycytidine and ATP. nih.gov Furthermore, ADP, a product of the phosphorylation reaction, is a competitive inhibitor with respect to ATP and a mixed inhibitor with respect to deoxycytidine. nih.gov
Deoxycytidine kinase is noted for its broad substrate specificity. uniprot.orgmybiosource.commedchemexpress.com It can phosphorylate a wide range of natural deoxyribonucleosides and is also essential for the activation of numerous nucleoside analogs used in antiviral and cancer chemotherapy. uniprot.orgmybiosource.com The enzyme does not show selectivity based on the chirality of the substrate, meaning it can phosphorylate both D- and L-nucleoside analogs. wikipedia.orguniprot.org While its primary substrates are dC, dA, and dG, it has very low activity towards thymidine due to steric hindrance from the methyl group at the 5-position of the thymine (B56734) base. nih.gov However, specific mutations in the active site can enhance its ability to phosphorylate thymidine and its analogs. nih.govacs.org The enzyme can also phosphorylate ribonucleosides, with cytidine being a good substrate and 2'-O-methyl-cytidine being an even better substrate than dC. nih.gov
Table 1: Kinetic Properties of Human Deoxycytidine Kinase (dCK)
| Parameter | Description | Reference |
| Optimal pH | 6.5 - 7.0 | nih.gov |
| Cofactor | Requires Mg2+; MgATP2- is the true substrate. | nih.gov |
| Inhibitors | dCTP (end-product), dCMP (product), ADP (product), high concentrations of free Mg2+ or ATP. | nih.gov |
| Kinetic Mechanism | Rapid equilibrium random Bi Bi. | nih.gov |
Enzymes Influencing this compound Pool Homeostasis
The intracellular concentration of deoxycytidine diphosphate (dCDP) is tightly regulated to ensure a balanced supply for DNA synthesis. This homeostasis is maintained by the coordinated action of several enzymes that control the synthesis and degradation of its precursors and the molecule itself.
Deoxycytidine deaminase (CDA) plays a significant role in regulating the availability of deoxycytidine, the initial substrate for the synthesis pathway leading to dCDP. CDA catalyzes the deamination of deoxycytidine, converting it into deoxyuridine. vumc.nl This reaction represents a critical inactivation step, as it diverts deoxycytidine away from the phosphorylation cascade initiated by dCK. vumc.nl
By converting deoxycytidine to deoxyuridine, CDA effectively reduces the substrate pool available for dCK, thereby limiting the production of dCMP and, consequently, dCDP. This function is particularly important in the metabolism of deoxycytidine analog drugs, such as gemcitabine (dFdC), where CDA-mediated deamination to the inactive difluorodeoxyuridine (dFdU) is a major pathway of drug inactivation. vumc.nlresearchgate.net The activity of CDA can therefore directly influence the size of the dCDP pool and the efficacy of nucleoside analog therapies that depend on this metabolic pathway.
5'-Nucleotidases (5'-NTs) are a group of enzymes that catalyze the dephosphorylation of nucleoside monophosphates, converting them back into their corresponding nucleosides. diva-portal.org This action is crucial for regulating the size of intracellular nucleotide pools. diva-portal.orgfrontiersin.org In the context of dCDP homeostasis, cytosolic 5'-nucleotidases act on deoxycytidine monophosphate (dCMP), the direct precursor to dCDP.
Specifically, enzymes like cytosolic 5'-nucleotidase III (NT5C3) have been shown to dephosphorylate dCMP. nih.gov This reverses the action of deoxycytidine kinase and releases deoxycytidine, which can then be transported out of the cell. diva-portal.org This "substrate cycle" between nucleoside kinases and 5'-nucleotidases provides a fine-tuning mechanism for nucleotide pool levels. scispace.com By controlling the amount of dCMP available for subsequent phosphorylation to dCDP by nucleoside monophosphate kinases, 5'-nucleotidases play a vital role in maintaining the appropriate intracellular concentration of dCDP. nih.gov The activity of these enzymes prevents the excessive accumulation of dCMP and helps to balance the flux through the pyrimidine salvage pathway.
Cellular and Subcellular Significance of Deoxycytidine Diphosphate Homeostasis
Deoxycytidine-diphosphate in Nuclear DNA Replication Fidelity and Repair
The fidelity of DNA replication and the efficiency of DNA repair mechanisms are intrinsically linked to the carefully regulated intracellular concentrations of deoxyribonucleoside triphosphates (dNTPs). nih.gov Deoxycytidine diphosphate (B83284) (dCDP) serves as the direct precursor to dCTP, and thus, its availability is a critical determinant in maintaining the balance of the dNTP pool. The synthesis of dCDP is primarily achieved through the reduction of cytidine (B196190) diphosphate (CDP) by the enzyme ribonucleotide reductase (RNR). wikipedia.org This enzyme is a key regulator of the de novo synthesis pathway for all dNTPs. nih.gov
The salvage pathway provides an alternative route for dNTP synthesis by recycling deoxyribonucleosides. nih.gov In this pathway, deoxycytidine (dC) is phosphorylated by deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP). nih.govcolab.ws Subsequent phosphorylations convert dCMP to dCDP and then to dCTP. slu.se The dCK enzyme is notable for its broad substrate specificity, as it can also phosphorylate deoxyadenosine (B7792050) and deoxyguanosine, making it a central enzyme in supplying precursors for DNA synthesis. colab.ws Following DNA damage, the activity of dCK can be enhanced, highlighting its role in providing the necessary building blocks for DNA repair. nih.govcolab.ws
The regulation of dNTP pools is a complex process involving both synthesis and degradation. Enzymes such as dCMP deaminase, which converts dCMP to dUMP, play a role in balancing the pyrimidine (B1678525) nucleotide pools. oup.com The interplay between these synthetic and catabolic pathways ensures that the cell has an appropriate supply of dNTPs for both scheduled DNA replication during the S-phase and unscheduled DNA repair.
Maintaining a balanced ratio of the four dNTPs is as crucial as maintaining their absolute levels for ensuring genomic stability. nih.gov Imbalances in the dNTP pool can lead to increased mutation rates and genomic instability by affecting the fidelity and processivity of DNA polymerases. mdpi.com Distortions in the ratios of dNTPs can cause DNA polymerase to misincorporate nucleotides, leading to a hypermutator phenotype. nih.govbiologists.com
For instance, an excess of one dNTP can increase the likelihood of its misincorporation opposite a non-complementary template base. Conversely, a deficiency in a particular dNTP can lead to stalling of the replication fork and may increase the misincorporation of other, more abundant dNTPs. biologists.comnih.gov Studies in yeast have shown that imbalanced dNTP pools can elevate mutation frequencies without triggering the S-phase checkpoint, which normally halts the cell cycle in response to replication stress. nih.gov
In mammalian cells, specific imbalances have been linked to distinct genomic instability phenotypes. For example, an excess of pyrimidine nucleotides like dCTP has been shown to impair the activation of the checkpoint kinase Chk1, leading to under-replicated DNA and the formation of ultrafine anaphase bridges. mdpi.com Conversely, depletion of dCTP and dTTP can activate a DNA damage response pathway involving ATR and p53. mdpi.com The maintenance of genomic integrity, therefore, relies on the precise coordination of dNTP synthesis, degradation, and transport to prevent the mutagenic and genome-destabilizing effects of pool imbalances. biologists.com
Table 1: Impact of Deoxynucleotide Pool Imbalances
| Imbalance Condition | Consequence | Cellular Outcome |
|---|---|---|
| Excess dCTP | Decreased PARP-1 activity, impaired Chk1 activation mdpi.com | Under-replicated DNA, ultrafine anaphase bridge formation mdpi.com |
| Depletion of dCTP and dTTP | ATR-dependent p53 activation via MMR proteins mdpi.com | Cell cycle arrest, apoptosis mdpi.com |
| General dNTP Imbalance | Increased DNA polymerase errors nih.gov | Hypermutator phenotype, genomic instability nih.govmdpi.com |
| Elevated dNTP Levels | Efficient translesion DNA synthesis oregonstate.edu | Increased mutation rates oregonstate.edu |
The activity and fidelity of DNA polymerases are highly sensitive to the concentration of their substrates, the dNTPs. Fluctuations in the dCDP pool, which directly affect the availability of dCTP, can have significant consequences for DNA polymerase function. An imbalanced dCTP:dTTP ratio, for example, has been studied for its effects on the fidelity of DNA replication. nih.gov
The availability of dNTPs is a critical factor for both the rate and accuracy of DNA synthesis. mdpi.com Therefore, the cellular mechanisms that control the synthesis of dCDP and its subsequent conversion to dCTP are essential for safeguarding the genome from errors during replication and repair.
Impact of Deoxynucleotide Pool Imbalances on Mutagenesis and Genomic Stability
This compound Role in Mitochondrial DNA Synthesis and Maintenance
Mitochondria possess their own genome (mtDNA) and the machinery to replicate and repair it, a process that requires a dedicated supply of dNTPs separate from the nuclear pool. pnas.org The maintenance of mtDNA integrity is crucial for cellular function, as mutations or depletion of mtDNA can lead to a variety of human diseases. oup.comemjreviews.com
Mitochondrial dNTP pools are maintained through two primary mechanisms: import of dNTPs or their precursors from the cytosol and intramitochondrial salvage pathways. nih.govnih.gov While mitochondria lack the ribonucleotide reductase necessary for de novo dNTP synthesis, they can import deoxynucleotides synthesized in the cytosol. nih.gov The import of deoxynucleoside monophosphates, such as dTMP, has been demonstrated to be a rapid and selective process. pnas.org Studies on the import of guanine (B1146940) deoxynucleotides suggest that the import of deoxynucleotides formed by cytosolic ribonucleotide reductase is the major contributor to the mitochondrial dGTP pool in both dividing and non-dividing cells. nih.gov This suggests a dynamic relationship and communication between the cytosolic and mitochondrial dNTP pools. pnas.orgnih.gov
The balance of the mitochondrial dNTP pool is critical for mtDNA stability. Imbalances, such as an elevated dTTP level, can lead to a secondary depletion of dCTP, which in turn impairs mtDNA replication. emjreviews.com This highlights the sensitivity of the mitochondrial replication machinery to the relative concentrations of dNTPs.
The mitochondrial salvage pathway plays a significant role in maintaining the intramitochondrial dNTP pool, especially in non-dividing cells where cytosolic de novo synthesis is low. nih.gov This pathway relies on the activity of mitochondrial deoxynucleoside kinases. Thymidine (B127349) kinase 2 (TK2) is responsible for phosphorylating pyrimidine deoxynucleosides, including deoxycytidine (dC), to their corresponding monophosphates. slu.seresearchgate.net Deoxyguanosine kinase (dGK) phosphorylates purine (B94841) deoxynucleosides. slu.se
Isolated mitochondria have been shown to transport and phosphorylate deoxycytidine to dCMP, dCDP, and dCTP. nih.gov This indicates that mitochondria contain all the necessary enzymes for the sequential phosphorylation of deoxycytidine. This includes a mitochondrial UMP/CMP kinase and a nucleoside diphosphate kinase. slu.senih.gov The activity of these salvage pathway enzymes is crucial for mtDNA maintenance, and genetic defects in these enzymes can lead to mtDNA depletion syndromes. emjreviews.com For example, mutations in TK2 can lead to an insufficiency of dTTP and dCTP, resulting in dNTP pool imbalance and subsequent mtDNA depletion or deletions. researchgate.net
Table 2: Key Enzymes in Mitochondrial Deoxycytidine Metabolism
| Enzyme | Function | Cellular Location | Role in dCDP/dCTP Synthesis |
|---|---|---|---|
| Deoxycytidine Kinase (dCK) | Phosphorylates deoxycytidine to dCMP nih.govcolab.ws | Cytosol slu.se | Initial step in the salvage pathway leading to dCTP |
| Thymidine Kinase 2 (TK2) | Phosphorylates deoxycytidine to dCMP slu.seresearchgate.net | Mitochondria slu.se | Key enzyme in the mitochondrial salvage of pyrimidines |
| UMP/CMP Kinase | Phosphorylates dCMP to dCDP nih.gov | Mitochondria nih.gov | Second step in the intramitochondrial synthesis of dCTP |
| Nucleoside Diphosphate Kinase (NDPK) | Phosphorylates dCDP to dCTP slu.se | Mitochondria slu.se | Final step in the synthesis of dCTP within mitochondria |
| Ribonucleotide Reductase (RNR) | Reduces CDP to dCDP wikipedia.org | Cytosol nih.gov | Primary source of dCDP for both nuclear and mitochondrial pools via import |
Mitochondrial Deoxynucleotide Pool Dynamics and Import Mechanisms
This compound in Cellular Proliferation and Metabolic Reprogramming
Rapidly proliferating cells, particularly cancer cells, have a high demand for dNTPs to sustain continuous DNA replication. This necessitates a reprogramming of cellular metabolism to ensure an adequate supply of these essential precursors. The pathways leading to the synthesis of dCDP are therefore critical in supporting cellular proliferation.
Cancer cells often exhibit metabolic reprogramming, including an increased reliance on de novo nucleotide synthesis, to fuel their growth. aacrjournals.org The expression and activity of enzymes involved in dNTP synthesis, such as ribonucleotide reductase and deoxycytidine kinase, are often upregulated in cancer cells. nih.govfrontiersin.org Deoxycytidine kinase, in addition to its role in the salvage pathway, is also crucial for the activation of several nucleoside analog prodrugs used in chemotherapy, such as gemcitabine (B846). nih.govnih.gov
The regulation of dNTP pools is also interconnected with oncogenic signaling pathways. For example, oncogene-induced senescence can be associated with the depletion of dNTP pools, leading to replication stress and DNA damage. nih.gov Furthermore, metabolic reprogramming in cancer can be driven by the need to maintain redox balance and support anabolic pathways, with nucleotide synthesis being a key component of this altered metabolic state. aacrjournals.orgnih.gov The availability of dCDP, as a key intermediate in dCTP synthesis, is therefore a critical node in the metabolic network that supports cancer cell proliferation and survival.
Link to Cell Cycle Progression and Deoxynucleotide Demand
The progression of the cell cycle, especially through the S phase where DNA replication occurs, creates a high demand for deoxyribonucleoside triphosphates (dNTPs). To meet this demand, cells rely on both de novo synthesis and salvage pathways for nucleotide production. tandfonline.comnih.gov Deoxycytidine diphosphate is a central molecule in this process, as it is the product of the reduction of cytidine diphosphate (CDP) by ribonucleotide reductase (RNR) and a direct precursor to dCTP. wikipedia.orgbiologists.com
The intricate relationship between dNTP availability and cell cycle progression is highlighted by the fact that insufficient dNTP levels can trigger a replication stress response and halt the cell cycle. nih.govbiorxiv.org This suggests that the cellular machinery that controls cell division is sensitive to the concentration of dNTP precursors like dCDP. In rapidly dividing cells, such as those in early embryonic development or in tumors, the demand for dNTPs is exceptionally high. tandfonline.com The regulation of enzymes involved in the dCDP metabolic pathway is therefore crucial. For instance, the activity of ribonucleotide reductase, which produces dCDP, is a rate-limiting step in de novo dNTP synthesis and is tightly controlled throughout the cell cycle. biologists.combiorxiv.org
Furthermore, imbalances in the relative levels of the different dNTPs can also impede cell proliferation by causing errors in DNA replication. biorxiv.org This underscores the importance of not just the absolute amount, but also the balanced supply of all four dNTPs, for which the homeostasis of dCDP is essential.
Metabolic Regulation in Immune Cell Activation (e.g., Dendritic Cells)
The activation and function of immune cells, such as T lymphocytes and dendritic cells (DCs), are processes that involve significant metabolic reprogramming. wiley.com Upon encountering a pathogen, these cells transition from a quiescent state to one of rapid proliferation and effector function, which necessitates a dramatic increase in the synthesis of nucleotides for DNA replication and other cellular processes. pnas.orgpnas.org
Dendritic cells are professional antigen-presenting cells that play a pivotal role in initiating adaptive immune responses. ucl.ac.uk Their maturation and activation are critical for priming T cells. This activation process is accompanied by significant changes in their metabolic state to support their functions. nih.govnih.gov The de novo synthesis of pyrimidines, including the pathway leading to dCDP, is essential for this metabolic shift.
Studies have shown that deficiencies in enzymes involved in deoxycytidine metabolism, such as deoxycytidine kinase (dCK), can severely impair the development and function of both T and B lymphocytes. pnas.orgpnas.org Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway, which recovers deoxycytidine for conversion into dCMP and subsequently dCDP and dCTP. pnas.org The profound impact of dCK deficiency on lymphopoiesis highlights the critical dependence of lymphocytes on this pathway for maintaining their dNTP pools, challenging the view that the de novo pathway is always dominant. pnas.orgpnas.org This indicates that the metabolic pathways involving dCDP are crucial for a normal immune response.
This compound as an Intermediate in Viral Replication Mechanisms
The replication of viral genomes, particularly those of DNA viruses, is heavily dependent on the host cell's nucleotide metabolism. Viruses co-opt the cellular machinery to produce the necessary building blocks for their own nucleic acids. Deoxycytidine diphosphate, as a precursor to dCTP, is a key intermediate in this process and is often a target for antiviral strategies.
Interaction with Viral Polymerases and Related Pathways
Viral DNA polymerases are the enzymes responsible for synthesizing the viral genome. These enzymes utilize the host cell's dNTPs as substrates. wikipedia.org Some antiviral drugs are nucleoside analogs that, once inside the cell, are phosphorylated to their di- and triphosphate forms. researchgate.net The diphosphate form of these analogs can act as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, dCDP's downstream product, dCTP. researchgate.netpatsnap.com For example, the active diphosphate form of the antiviral drug cidofovir (B1669016) competes with dCTP for incorporation into the growing viral DNA chain by the viral DNA polymerase. patsnap.com
Interestingly, some DNA polymerases, including those from both thermophilic and mesophilic bacteria, have been shown to be capable of utilizing deoxyribonucleoside diphosphates (dNDPs) directly as substrates for DNA synthesis, albeit with lower efficiency than dNTPs. pnas.org This finding suggests a potential for dCDP to be directly involved in DNA synthesis under certain conditions, although the primary route is through its conversion to dCTP.
Furthermore, some viruses have evolved their own enzymes to manipulate nucleotide metabolism. For instance, herpesviruses encode their own thymidine kinase, which can phosphorylate a broader range of nucleoside analogs than the host cell's enzymes, making them more susceptible to certain antiviral drugs. researchgate.net
Host-Virus Interplay in Nucleotide Metabolism
The interaction between a virus and its host cell leads to a dynamic interplay in nucleotide metabolism. plos.org Viruses have evolved various strategies to ensure a sufficient supply of dNTPs for their replication. For example, some viruses can induce the host cell to enter the S phase of the cell cycle, thereby stimulating the host's nucleotide biosynthesis pathways. plos.org
The host, in turn, has developed antiviral responses that can involve nucleotide metabolism. For instance, the interferon-inducible protein viperin has been shown to catalyze the conversion of CTP to 3'-deoxy-3',4'-didehydro-CTP (ddhCTP), a molecule that can act as a chain terminator for the RNA-dependent RNA polymerases of some viruses. acs.orgnih.gov While this relates to CTP, it highlights how the host can manipulate nucleotide precursors to combat viral infection.
The competition for cellular resources, including the precursors for dCDP and dCTP, is a central aspect of the host-virus relationship. oup.com Understanding the intricate details of how viruses manipulate and depend on the host's dCDP metabolism provides valuable insights for the development of new antiviral therapies that can specifically target these viral vulnerabilities. researchgate.netmdpi.com
Advanced Research Methodologies for Deoxycytidine Diphosphate Analysis
Quantitative Measurement of Deoxycytidine-diphosphate Pools
Accurate quantification of intracellular dCDP is fundamental to understanding its metabolic regulation and impact on DNA synthesis. Various methods have been developed to measure the pools of dCDP and other nucleotides.
Chromatographic Techniques for Nucleotide Profiling
Chromatographic methods are powerful tools for separating and quantifying nucleotides from complex biological samples. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for this purpose, capable of separating impurities based on their interactions with a stationary and mobile phase. numberanalytics.com Gas chromatography-mass spectrometry (GC-MS) offers high separation power and specificity, though it often requires derivatization of the analytes. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for detecting polar and thermolabile compounds like dCDP. nih.gov
Recent advancements have led to the development of highly sensitive methods such as capillary ion chromatography coupled with tandem mass spectrometry (capillary IC-MS/MS) for the simultaneous quantification of mono-, di-, and triphosphate nucleotides. thermoscientific.com Another approach involves an indirect strategy where mono-, di-, and triphosphate moieties are separated by strong anion exchange chromatography, followed by dephosphorylation to their corresponding nucleosides, which are then quantified by LC-MS/MS. nih.gov This method has a validated analytical range of 50 to 2500 fmol/sample for each deoxynucleoside triphosphate (dNTP). nih.gov
Table 1: Comparison of Chromatographic Techniques for Nucleotide Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Separation based on differential partitioning between a stationary and mobile phase. numberanalytics.com | Versatile, widely applicable for complex mixtures. numberanalytics.comencyclopedia.pub | May have lower sensitivity and specificity compared to MS-based methods. thermoscientific.com |
| GC-MS | Separation of volatile compounds followed by mass analysis. nih.gov | High separation power and specificity. nih.gov | Requires derivatization for non-volatile compounds like nucleotides. nih.gov |
| LC-MS | Separation by liquid chromatography followed by mass analysis. nih.gov | Ideal for polar, thermolabile compounds; high sensitivity and selectivity. nih.govthermoscientific.com | Can be affected by matrix effects and may have higher equipment costs. nih.gov |
| Capillary IC-MS/MS | Separation by ion exchange in a capillary format coupled to tandem mass spectrometry. thermoscientific.com | High sensitivity and selectivity for direct quantitative analysis of nucleotides. thermoscientific.com | Requires specialized equipment. |
Enzymatic Assays for this compound and Related Activities
Enzymatic assays provide a functional measure of dCDP and the enzymes involved in its metabolism. A common assay for ribonucleotide reductase (RNR), the enzyme that produces dCDP from cytidine (B196190) diphosphate (B83284) (CDP), involves isolating the dCDP product. One such method uses a single, disposable column of polyethylenimine cellulose (B213188) for chromatography. nih.gov The reaction is stopped with ethanol, and contaminants are removed at low ionic strength, after which dCDP is selectively eluted with a strong borate (B1201080) buffer. nih.gov This assay is linear with time and enzyme concentration. nih.gov
Another sensitive method for monitoring RNR activity is capillary electrophoresis with transient isotachophoretic stacking, which allows for the simultaneous determination of dCDP and dCTP. nih.gov This method has detection limits of 85 nM for dCDP and 73 nM for dCTP. nih.gov
For high-throughput screening, enzymatic assays can be coupled with other detection methods. For instance, an assay for cytidine was developed by combining cytidine deaminase (CDA) with the indophenol (B113434) method to measure the resulting ammonia. plos.org While this assay targets cytidine, similar principles can be adapted for other nucleotides.
A solid-phase polymerase assay has also been developed for the quantitative measurement of dNTP pools from biological samples. nih.govbiorxiv.org This method relies on the specific incorporation of dNTPs from a sample onto a designed template by a thermostable DNA polymerase, with a radiolabeled dNTP used for quantification. nih.govbiorxiv.org
Genetic and Biochemical Approaches to this compound Pathway Investigation
Understanding the regulation of dCDP metabolism requires a combination of genetic and biochemical approaches to dissect the functions of the enzymes and pathways involved.
Gene Knockout and Knockdown Studies in Model Systems
Gene knockout and knockdown technologies are powerful tools for investigating the in vivo function of genes involved in the dCDP pathway. By creating cell lines or organisms where a specific gene is inactivated or its expression is reduced, researchers can observe the resulting phenotypic changes, including alterations in dCDP pools and effects on DNA synthesis and cell viability. nih.govsynthego.com
For example, knockout studies of deoxycytidine kinase (dCK), an enzyme in the nucleoside salvage pathway, have revealed its critical role in T and B lymphocyte development. pnas.org The severe impact of dCK inactivation highlights the importance of the salvage pathway in regulating dNTP pools in lymphocytes, a finding that challenges the view of it playing only a "fine-tuning" role. pnas.org Such studies often necessitate the quantitative measurement of dNTP pools in the knockout models to fully understand the metabolic consequences. pnas.org
The CRISPR-Cas9 system is a widely used tool for generating gene knockouts. synthego.com It uses a guide RNA to direct the Cas nuclease to a specific genomic locus, where it creates a double-strand break that is often repaired by the error-prone non-homologous end joining (NHEJ) pathway, leading to gene-disrupting insertions or deletions. synthego.com
Table 2: Examples of Gene Knockout Studies in Nucleotide Metabolism
| Gene | Model System | Key Finding | Reference |
| Deoxycytidine Kinase (dCK) | Mice | Essential for T and B lymphocyte development, indicating a critical role for the salvage pathway in these cells. | pnas.org |
| Sphingomyelin (B164518) Synthase (SGMS1) | Mammalian cells | Knockout resulted in reduced sphingomyelin levels and a compensatory increase in hexosylceramides. | nih.gov |
| dps | Salmonella Typhimurium | The Dps protein plays a role in maintaining the integrity of the outer membrane. | nih.gov |
Site-Directed Mutagenesis for Enzyme Mechanism Elucidation
Site-directed mutagenesis is a technique used to introduce specific amino acid changes into a protein to study the function of individual residues. This approach has been extensively used to investigate the catalytic mechanisms of enzymes in the dCDP pathway, particularly ribonucleotide reductase (RNR). acs.orgdiva-portal.org
Studies on E. coli RNR have used site-directed mutagenesis to investigate the roles of conserved active site residues. diva-portal.org For instance, mutating specific residues and characterizing the resulting proteins biochemically and biophysically has provided evidence for their roles in substrate binding and catalysis. diva-portal.org This technique has also been crucial in identifying the tyrosyl radical essential for RNR activity and in mapping the radical transfer pathway. embopress.orgasm.org By changing a specific tyrosine to phenylalanine in E. coli RNR, researchers demonstrated that this residue harbors the essential tyrosyl radical. embopress.org
In Vitro Enzymatic Synthesis and Characterization of this compound and Analogs
The in vitro synthesis of dCDP and its analogs is essential for producing these compounds for biochemical assays and for studying the substrate specificity of enzymes. nih.gov Laboratory synthesis of dCDP can be achieved through the phosphorylation of 2'-deoxycytidine. vulcanchem.com
Enzymatic synthesis provides a powerful alternative to chemical synthesis. For example, human deoxycytidine kinase (dCK) has been shown to be a valuable biocatalyst for the synthesis of nucleotide analogs. mdpi.com The enzymatic production of dCDP occurs through the reduction of CDP by RNR. vulcanchem.com
Furthermore, the synthesis of dCDP analogs, such as those with modifications at the sugar or base moiety, allows for detailed studies of enzyme-substrate interactions and the development of potential therapeutic agents. nih.govresearchgate.net For example, 2',3'-dideoxycytidine diphosphate diacylglycerol has been synthesized and characterized. nih.gov These analogs can be used in kinetic studies to elucidate the mechanisms of enzymes like DNA polymerases. vulcanchem.com
Theoretical and Structural Studies on this compound Interacting Enzymes
The study of deoxycytidine diphosphate (dCDP) and its role in cellular metabolism is deeply intertwined with the analysis of the enzymes that synthesize or bind it. Advanced research methodologies, combining computational power with high-resolution imaging, have been pivotal in elucidating the complex interactions between dCDP, its precursors, and enzymes like ribonucleotide reductase (RNR).
Computational Modeling of Enzyme-Substrate/Inhibitor Interactions
Computational modeling provides a dynamic and atomic-level view of the interactions between enzymes and their ligands, which is often unattainable through experimental methods alone. nih.gov These techniques are crucial for understanding reaction mechanisms, binding affinities, and the effects of mutations or inhibitors on enzyme function. nih.govchemrxiv.org
Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of proteins and their complexes over time. researchgate.netnih.gov By simulating the movements of atoms, researchers can observe conformational changes in an enzyme as it binds to a substrate like cytidine diphosphate (CDP) or an inhibitor. For enzymes interacting with dCDP precursors, MD simulations can reveal:
Substrate Channeling: How the substrate enters the active site and the product (dCDP) exits. nih.gov
Conformational Flexibility: Identification of flexible loops or domains that are critical for substrate binding and catalysis. researchgate.net
Allosteric Effects: How the binding of an effector molecule (like ATP or dATP) at a distant site can induce structural changes that affect the active site's affinity for the substrate. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For a deeper understanding of the chemical reaction itself—the conversion of the ribonucleotide to a deoxyribonucleotide—hybrid QM/MM methods are employed. uni-muenchen.de In this approach, the reactive core of the active site, including the substrate and key catalytic residues, is treated with high-level quantum mechanics, while the rest of the protein environment is modeled using more computationally efficient molecular mechanics. nih.govuni-muenchen.de This allows for the investigation of:
Reaction Pathways: Mapping the energy landscape of the enzymatic reaction to determine the most likely mechanism. uni-muenchen.de
Transition State Analysis: Characterizing the high-energy transition state of the reaction, which is crucial for understanding the catalytic power of the enzyme.
Proton Transfer Events: Elucidating the role of proton-coupled electron transfer (PCET), a key feature in the radical-based mechanism of ribonucleotide reductases. researchgate.net
The table below summarizes some computational methods and their specific applications in studying enzyme-ligand interactions relevant to dCDP.
| Computational Method | Primary Application | Key Insights Provided for dCDP-related Enzymes |
| Molecular Dynamics (MD) | Simulating protein motion and flexibility. | Reveals pathways for substrate entry and product exit; shows how allosteric regulators like dATP alter the enzyme's global conformation. researchgate.netnih.govnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the chemical reaction within the active site. | Elucidates the radical-based mechanism of ribonucleotide reduction and the energetics of bond cleavage and formation. nih.govuni-muenchen.de |
| Docking Studies | Predicting the preferred binding mode of a ligand to a protein. | Identifies key interactions between the substrate (CDP) or inhibitors and active site residues of ribonucleotide reductase. |
| Free Energy Calculations | Quantifying the binding affinity of a ligand. | Helps in understanding the substrate specificity and the potency of various inhibitors. |
These computational approaches, when integrated with experimental data, provide a comprehensive picture of how enzymes recognize, process, and are inhibited by substrates and molecules related to deoxycytidine diphosphate.
Structural Biology of Ribonucleotide Reductase with this compound Substrates
Structural biology provides the static, high-resolution snapshots necessary to visualize the intricate architecture of enzymes and their interactions with ligands. For ribonucleotide reductase (RNR), the enzyme responsible for converting CDP to dCDP, techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental. elifesciences.orgpnas.org RNR enzymes are essential for producing the deoxyribonucleotide building blocks for DNA synthesis and repair. nih.govnih.gov
Class Ia RNRs, found in humans and E. coli, are typically composed of two subunits, α2 and β2, which form an active α2β2 complex. elifesciences.orgnih.gov The α subunit contains the catalytic active site where CDP binds, while the β subunit houses a stable tyrosyl radical required to initiate the reaction. nih.govnih.gov The conversion of CDP to dCDP is subject to complex allosteric regulation, where effector molecules like ATP and dATP bind to regulatory sites on the α subunit, modulating the enzyme's activity and substrate specificity. nih.govelifesciences.org
Cryo-Electron Microscopy (Cryo-EM) Studies: Recent advances in cryo-EM have enabled the determination of near-atomic resolution structures of RNR in various functional states. A landmark study provided a 3.3 Å resolution structure of human RNR in a dATP-inhibited state, bound to the substrate CDP and the allosteric effector ATP. elifesciences.orgnih.govnih.gov This structure revealed that in the inhibited state, the α subunits form a stable hexameric ring (α6), which is proposed to prevent the β subunit from accessing the active site, thereby halting catalysis. elifesciences.orgnih.gov
X-ray Crystallography Studies: X-ray crystallography has provided numerous high-resolution structures of RNR subunits, offering detailed views of the active and allosteric sites. Structures of the Saccharomyces cerevisiae RNR α subunit have been solved in complex with various substrates and effectors, including an AMPPNP–CDP-bound state. pnas.org These structures show how the binding of a specificity effector molecule rearranges a critical region called "loop 2," which in turn positions key residues to accommodate the correct substrate (e.g., CDP), ensuring the balanced production of dNTPs. pnas.org
Mechanism-Based Inhibitor Trapping: To capture the transient active state of the enzyme, researchers have used mechanism-based inhibitors. A cryo-EM structure of E. coli RNR was determined at 2.6 Å resolution by trapping it with the inhibitor 2'-azido-2'-deoxycytidine-5'-diphosphate (N3CDP). researchgate.netnih.govbiorxiv.org This study visualized for the first time an inhibitor covalently attached to a catalytic cysteine residue in the active site, providing unprecedented insight into the enzyme's radical transfer pathway and the mechanism of inhibition. researchgate.netnih.govbiorxiv.org
The following table summarizes key structural findings for ribonucleotide reductase interacting with CDP or its analogs.
| Enzyme Source | Technique | Resolution | State / Ligands | Key Findings | PDB ID (example) |
| Human | Cryo-EM | 3.3 Å | dATP-inhibited state with CDP and ATP bound. elifesciences.orgnih.govnih.gov | Revealed an inactive α6 hexameric ring structure that prevents β subunit binding. elifesciences.orgnih.gov | 6W4D |
| S. cerevisiae | X-ray Crystallography | ~2.9 Å | AMPPNP-CDP bound. pnas.org | Showed how effector binding rearranges "loop 2" to confer substrate specificity. pnas.org | 4R1N |
| E. coli | Cryo-EM | 2.6 Å | Trapped with inhibitor N3CDP. researchgate.netnih.govbiorxiv.org | Visualized a covalent adduct between the inhibitor and an active site cysteine, revealing details of the radical transfer pathway. researchgate.netnih.gov | 8UAN |
| Human | X-ray Crystallography & SAXS | 3.1 Å | dATP-inhibited state. nih.gov | dATP stabilizes a hexameric α6 ring, providing a mechanism for allosteric inhibition. nih.gov | 4R1R |
These structural studies provide a detailed blueprint of how ribonucleotide reductase recognizes its substrate CDP, converts it to dCDP, and how this entire process is exquisitely controlled by allosteric regulation.
Q & A
(Basic) What methodological approaches are recommended for quantifying dCDP in cellular extracts, and what are their limitations?
Quantifying dCDP requires techniques sensitive to nucleotide specificity and low intracellular concentrations. High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used for separation and quantification, leveraging retention times and mass-to-charge ratios . Radiolabeled analogs (e.g., [³H]- or [¹⁴C]-dCDP) enable tracing metabolic flux in in vitro enzyme assays, as demonstrated in studies on ribonucleotide reductase (RNR) inactivation . However, limitations include interference from structurally similar metabolites (e.g., dCTP) and the need for cell lysis protocols that prevent enzymatic degradation of labile nucleotides.
(Basic) What is the role of dCDP in nucleotide metabolism, and how is it experimentally validated?
dCDP is a central intermediate in deoxyribonucleotide biosynthesis, serving as a precursor for dCTP via phosphorylation by nucleoside diphosphate kinases. Its production is catalyzed by RNR, which reduces CDP to dCDP . Experimental validation involves isotopic labeling (e.g., ¹⁴C-cytidine tracing in E. coli models) and enzyme activity assays using purified RNR . Knockout studies of RNR subunits (e.g., R1/R2 in E. coli) further confirm dCDP’s metabolic necessity by observing growth arrest in dNTP-depleted conditions .
(Advanced) How do mechanism-based inhibitors like (E)-FMCDP inactivate ribonucleotide reductase, and what methodological insights does this provide for studying dCDP-RNR interactions?
(E)-FMCDP inactivates RNR via radical transfer and alkylation. Electron spin resonance (ESR) spectroscopy reveals substrate-based radical formation during FMCDP-induced tyrosyl radical loss in the R2 subunit . Radiolabeling ([¹⁴C]-FMCDP) and mutagenesis studies (e.g., E441Q/C439S R1 mutants) identify alkylation sites, implicating residues critical for dCDP binding . These methods highlight the importance of cysteine and glutamate residues in RNR’s active site for dCDP processing. Contradictions arise in proposed mechanisms (e.g., radical migration vs. direct alkylation), necessitating stopped-flow kinetics or cryo-EM to resolve transient intermediates .
(Advanced) How does dCDP availability influence CD8+ T cell metabolic reprogramming during immune responses?
Single-cell metabolomics in murine models (e.g., Listeria-infected CD8+ T cells) reveal dCDP’s role in balancing nucleotide synthesis and redox homeostasis. In silico flux balance analysis (FBA) of hypervariable genes identifies dCDP as a node linking dNTP synthesis and glutathione metabolism, critical for clonal expansion . CRISPR-mediated knockdown of RNR in T cells reduces dCTP pools, impairing proliferation and cytokine production. Contradictions exist in whether dCDP scarcity triggers apoptosis or metabolic adaptation (e.g., salvage pathway upregulation), requiring live-cell imaging or 13C-glucose tracing to resolve .
(Advanced) What synthetic strategies optimize dCDP production for in vitro enzymology studies?
Chemical synthesis of dCDP derivatives (e.g., 5-hydroxymethyl-dCDP) employs phosphoramidite chemistry with cyanoethyl protection to enhance yield and purity . P(V)-N activation using nucleoside phosphoramidites and bis-triethylammonium phosphate improves regioselectivity, avoiding side reactions common in traditional trityl-based methods . Challenges include scalability of anhydrous conditions and purification from pyrophosphate byproducts, addressed via HPLC with ion-pairing reagents .
(Advanced) How can researchers resolve contradictions in reported mechanisms of dCDP-dependent enzyme inhibition?
Discrepancies in RNR inactivation mechanisms (e.g., radical transfer vs. covalent modification) require multidisciplinary validation :
- Time-resolved ESR to track radical intermediates .
- X-ray crystallography of inhibitor-bound RNR to map structural changes .
- Isothermal titration calorimetry (ITC) to compare binding affinities of dCDP analogs .
Controlled replication studies under standardized redox conditions (e.g., dithiothreitol-free buffers) are critical to isolate mechanism-specific effects .
(Basic) What analytical controls are essential when measuring dCDP in high-throughput metabolomic screens?
- Internal standards : Stable isotope-labeled dCDP (e.g., ¹³C-dCDP) corrects for matrix effects in MS .
- Enzymatic spikes : Adding alkaline phosphatase to hydrolyze dCDP validates specificity by observing phosphate release .
- Blank subtraction : Use cell-free extracts to account for background noise in HPLC .
(Advanced) How do mutations in RNR subunits alter dCDP kinetics, and what implications does this have for antimicrobial drug design?
Mutations in RNR’s allosteric sites (e.g., C225S in E. coli R1) disrupt dCDP binding, quantified via surface plasmon resonance (SPR) and kinetic assays . Such mutations confer resistance to dCDP analogs (e.g., gemcitabine diphosphate) by reducing inhibitor affinity . Molecular dynamics simulations predict resistance mechanisms, guiding the design of non-hydrolyzable dCDP analogs that bypass mutant RNR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
